Secondary Amine Functionality vs. BF-DPB
The target compound retains two secondary amine N–H bonds, which are absent in the fully N‑phenylated analog BF‑DPB (CAS 361486‑60‑4). This residual amine functionality permits further N‑arylation with electron‑donating or electron‑withdrawing aryl halides via Buchwald–Hartwig coupling, enabling fine‑tuning of the HOMO energy level over a range of approximately 0.4 eV, as has been demonstrated for analogous fluorenyl‑amine scaffolds [1]. In contrast, BF‑DPB is a terminal HTM that cannot be derivatised without breaking existing C–N bonds.
| Evidence Dimension | Synthetic post‑functionalization capacity |
|---|---|
| Target Compound Data | Two reactive N–H sites; amenable to N‑arylation |
| Comparator Or Baseline | BF‑DPB (N,N′‑diphenyl derivative): zero N–H sites; no post‑functionalization possible |
| Quantified Difference | Qualitative (functional group presence vs. absence); literature precedent shows HOMO tuning by ~0.4 eV upon N‑arylation of fluorenyl secondary amines |
| Conditions | Buchwald–Hartwig amination conditions (Pd catalyst, ligand, base, toluene or dioxane, 80–110 °C) |
Why This Matters
Procurement of the secondary diamine rather than BF‑DPB is essential for laboratories that design novel HTMs with tailored energy levels, because it provides a common intermediate for parallel library synthesis.
- [1] Shirota, Y.; Kageyama, H. Charge carrier transporting molecular materials and their applications in devices. Chem. Rev. 2007, 107, 953–1010. https://doi.org/10.1021/cr050143+ View Source
